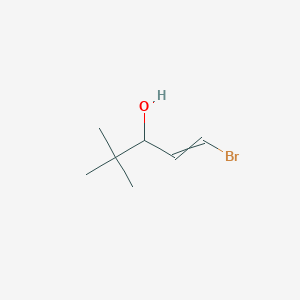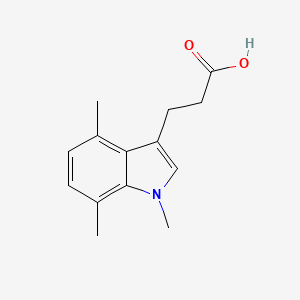![molecular formula C14H10BrN5 B14197748 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile CAS No. 917776-99-9](/img/structure/B14197748.png)
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with an azido group, a bromophenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a reaction with an appropriate reagent to form 3-bromoacetophenone.
Azidation: The 3-bromoacetophenone is then treated with sodium azide in the presence of a suitable solvent to introduce the azido group, forming 3-azido-1-(3-bromophenyl)ethanone.
Pyridine Ring Formation: The azido intermediate is then reacted with 2-cyanopyridine under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, solvents like dimethylformamide (DMF), and appropriate catalysts.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-[1-Amino-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile.
Oxidation: Oxidized derivatives such as nitro compounds.
Aplicaciones Científicas De Investigación
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and tracking of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-Azido-1-(4-bromophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a different position of the bromine atom.
3-[1-Azido-1-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
3-[1-Azido-1-(3-fluorophenyl)ethyl]pyridine-2-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the azido group and the bromophenyl group provides a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
917776-99-9 |
|---|---|
Fórmula molecular |
C14H10BrN5 |
Peso molecular |
328.17 g/mol |
Nombre IUPAC |
3-[1-azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10BrN5/c1-14(19-20-17,10-4-2-5-11(15)8-10)12-6-3-7-18-13(12)9-16/h2-8H,1H3 |
Clave InChI |
FLEMTDADLACHNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)Br)(C2=C(N=CC=C2)C#N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)


![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)

![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)

![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)



